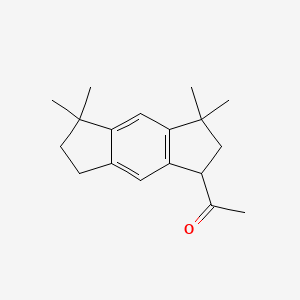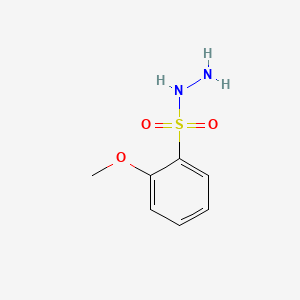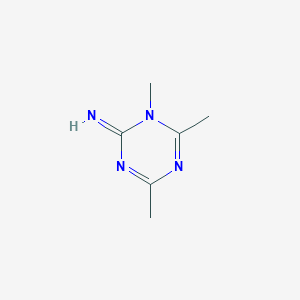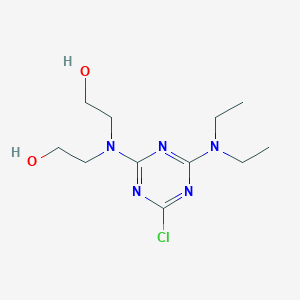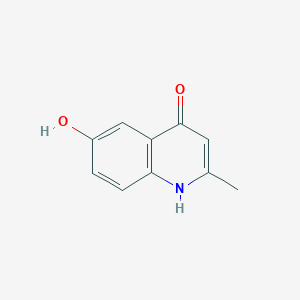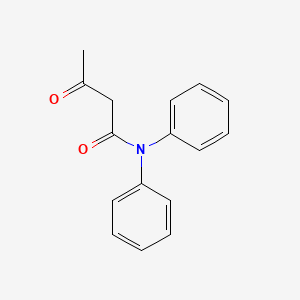
1,6-Diisopropylnaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Diisopropylnaphthalene is an organic compound with the molecular formula C16H20. It is a derivative of naphthalene, where two isopropyl groups are attached to the 1 and 6 positions of the naphthalene ring. This compound is known for its applications in various industrial processes and scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Diisopropylnaphthalene can be synthesized through the alkylation of naphthalene with isopropyl alcohol or propylene in the presence of a catalyst. Common catalysts used include zeolites, such as USY (ultrastable Y) and MOR (mordenite), which provide high conversion rates and selectivity for the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of naphthalene and propylene as raw materials. The process typically includes the following steps:
Reaction: Naphthalene and propylene are reacted in the presence of a catalyst to form isopropylnaphthalene.
Separation: The reaction mixture is separated to isolate the desired diisopropylnaphthalene isomers.
Purification: The product is purified through crystallization and distillation to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Diisopropylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalenedicarboxylic acid.
Substitution: It can participate in electrophilic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products
Oxidation: The major product is naphthalenedicarboxylic acid.
Substitution: Depending on the reagent, products can include halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1,6-Diisopropylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It serves as a model compound for studying the behavior of polycyclic aromatic hydrocarbons.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of high-performance materials, such as polyethylene naphthalate (PEN), which is a high-performance thermoplastic polyester
Wirkmechanismus
The mechanism of action of 1,6-Diisopropylnaphthalene involves its interaction with molecular targets through its aromatic ring and isopropyl groups. These interactions can lead to various chemical transformations, such as oxidation and substitution, depending on the reagents and conditions used. The pathways involved include electrophilic aromatic substitution and oxidative pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Diisopropylnaphthalene: Another isomer with isopropyl groups at the 2 and 6 positions.
1,3-Diisopropylnaphthalene: An isomer with isopropyl groups at the 1 and 3 positions.
2,7-Diisopropylnaphthalene: An isomer with isopropyl groups at the 2 and 7 positions
Uniqueness
1,6-Diisopropylnaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This uniqueness makes it valuable for specific industrial applications and scientific research.
Eigenschaften
CAS-Nummer |
51113-41-8 |
|---|---|
Molekularformel |
C16H20 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
1,6-di(propan-2-yl)naphthalene |
InChI |
InChI=1S/C16H20/c1-11(2)13-8-9-16-14(10-13)6-5-7-15(16)12(3)4/h5-12H,1-4H3 |
InChI-Schlüssel |
GQHUSRBBMNYHIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)C(=CC=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (1S,4R,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13129640.png)


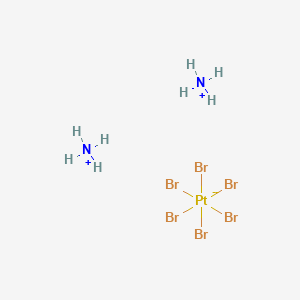
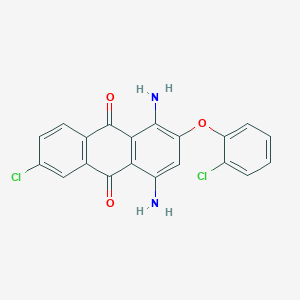
![6,6'-Dimethyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13129665.png)

